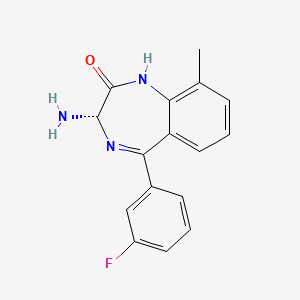

(3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C16H14FN3O and its molecular weight is 283.306. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. This compound's biological activity has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an analgesic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Benzodiazepines typically exert their effects through modulation of the GABA_A receptor, enhancing the inhibitory neurotransmission in the central nervous system. The specific structure of this compound suggests it may act as a partial agonist at these receptors, similar to other compounds in this class. This interaction can lead to sedative, anxiolytic, and anticonvulsant effects.

1. Analgesic Activity

Research indicates that derivatives of benzodiazepines exhibit significant analgesic properties. For example, studies involving related compounds have shown that they can reduce pain responses in animal models. A study demonstrated that a derivative exhibited antinociceptive effects through a reduction in abdominal writhing induced by acetic acid injection .

2. Antioxidant Activity

The antioxidant properties of benzodiazepine derivatives have been evaluated using various assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals and reduce oxidative stress. In vitro studies have shown that certain 1,5-benzodiazepin-2(3H)-ones significantly reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cell lines . This suggests that this compound may possess similar protective effects against oxidative stress.

3. Neuroprotective Effects

Neuroprotection is a crucial area of interest for benzodiazepine derivatives. Compounds like 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one have shown promising results in protecting neuronal cells from oxidative damage induced by agents like hydrogen peroxide . The reduction in lipid peroxidation and enhancement of intracellular glutathione levels further support the neuroprotective potential of these compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzodiazepine derivatives:

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of benzodiazepine derivatives. Benzodiazepines are a class of medications known for their anxiolytic, sedative, and muscle relaxant properties. The presence of the fluorophenyl group in this compound enhances its pharmacological profile, making it a valuable precursor for developing new therapeutic agents aimed at treating anxiety disorders, insomnia, and other related conditions .

Case Study: Synthesis of Novel Derivatives

Research has demonstrated that derivatives synthesized from (3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one exhibit improved potency and selectivity for specific GABA receptors. For instance, a study published in Journal of Medicinal Chemistry highlighted the successful modification of this compound to enhance its binding affinity to GABA_A receptors, which are critical targets for anxiolytic drugs .

Neuroscience Research

Mechanisms of Action Exploration

The compound is also employed in neuroscience research to investigate the mechanisms underlying anxiety and depression. Its structural characteristics allow researchers to study how modifications affect neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a key role in mood regulation .

Experimental Findings

In animal models, compounds derived from this compound have shown significant anxiolytic effects. A notable study indicated that these derivatives could reduce anxiety-like behaviors in rodents when administered at specific dosages . This research provides insights into potential therapeutic applications for treating anxiety disorders.

Analytical Chemistry

Detection and Quantification Methods

The compound is utilized in analytical chemistry for developing methods to detect and quantify benzodiazepines in biological samples. Its unique chemical structure allows for the creation of specific assays that can differentiate between various benzodiazepine derivatives in toxicology screenings .

Application Example: Forensic Toxicology

In forensic toxicology, methods utilizing this compound have been implemented to identify benzodiazepine use in suspected overdose cases. These methods have proven effective in providing accurate results that assist law enforcement and medical professionals in understanding drug-related incidents .

Drug Formulation

Enhancing Solubility and Bioavailability

The compound can be incorporated into drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients. This application is crucial for enhancing the therapeutic efficacy of medications that require optimal absorption rates .

Formulation Case Study

A study focused on a novel formulation containing this compound demonstrated increased solubility compared to traditional formulations. This improvement led to better pharmacokinetic profiles in preclinical trials, suggesting potential benefits for patient treatment regimens .

特性

IUPAC Name |

(3S)-3-amino-5-(3-fluorophenyl)-9-methyl-1,3-dihydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-9-4-2-7-12-13(9)20-16(21)15(18)19-14(12)10-5-3-6-11(17)8-10/h2-8,15H,18H2,1H3,(H,20,21)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQNBZIOQDZGEO-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(C(=O)N2)N)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=N[C@@H](C(=O)N2)N)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。